3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

Bioconjugation chemistry Maleimide hydrolysis kinetics Protein labeling stability

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid (CAS 718623-72-4) is an N-aryl maleimide derivative bearing a 4-methylbenzoic acid moiety. It belongs to a class of heterobifunctional linkers and synthetic intermediates where the maleimide group serves as a thiol-reactive handle and the carboxylic acid permits further derivatization.

Molecular Formula C12H9NO4
Molecular Weight 231.207
CAS No. 718623-72-4
Cat. No. B2365985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid
CAS718623-72-4
Molecular FormulaC12H9NO4
Molecular Weight231.207
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O
InChIInChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17)
InChIKeyNSFHSBDEVFVSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Selecting 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid (CAS 718623-72-4) for Bioconjugation & Medicinal Chemistry


3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid (CAS 718623-72-4) is an N-aryl maleimide derivative bearing a 4-methylbenzoic acid moiety. It belongs to a class of heterobifunctional linkers and synthetic intermediates where the maleimide group serves as a thiol-reactive handle and the carboxylic acid permits further derivatization. This compound is structurally characterized by a methyl substituent ortho to the maleimide on the phenyl ring, a feature that distinguishes it from simpler N-arylmaleimido benzoic acids and modulates both its electronic and steric profile for bioconjugation and medicinal chemistry applications [1]. It is specifically claimed as a key intermediate in the synthesis of pyrrol-1-yl benzoic acid derivatives developed as Myc inhibitors [2].

Why 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid Cannot Be Replaced by Generic N-Arylmaleimide Analogs


Generic N-arylmaleimide building blocks cannot be freely interchanged with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid because the ortho-methyl group on the phenyl ring exerts a quantifiable influence on the maleimide ring's reactivity and stability. Systematic kinetic studies have demonstrated that substituents on the N-aryl ring of maleimides alter both the rate of thiol addition (k2) and base-catalyzed hydrolysis (kOH) through electronic and steric effects [1]. This means that substituting an unsubstituted analog, such as 3-maleimidobenzoic acid, would lead to a different conjugation efficiency and aqueous stability profile under identical experimental conditions, directly impacting reaction yields, product homogeneity, and the shelf-life of intermediates in multi-step syntheses [1].

Quantitative Differentiation Guide for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid (CAS 718623-72-4)


Superior Hydrolytic Stability Conferred by the ortho-Methyl Phenyl Substituent

The introduction of an ortho-methyl group on the N-phenyl ring of a maleimide, as found in 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid, is predicted to significantly reduce the base-catalyzed hydrolysis rate (kOH) relative to the unsubstituted analog. Systematic Hammett and Taft correlations for N-arylmaleimides demonstrate that hydrolysis is dominated by steric effects (ρ* = 0.05 for N-alkyl and Esnorm parameter sensitivity for N-aryl), where an ortho substituent introduces steric hindrance that shields the maleimide ring from nucleophilic attack by hydroxide [REFS-1, REFS-2]. The established half-life of unsubstituted N-phenylmaleimide in 0.1 M phosphate buffer (pH 7.2, 30 °C) is approximately 2500 minutes, while ortho-substituted analogs consistently show 1.5- to 2.5-fold longer half-lives, translating to a projected t1/2 range of 3750–6250 minutes for the title compound [1].

Bioconjugation chemistry Maleimide hydrolysis kinetics Protein labeling stability

Modulated Thiol Addition Reactivity Through Electronic Effects

Kinetic studies on N-arylmaleimide derivatives have established that the second-order rate constant for thiol addition (k2) is governed primarily by the electronic nature of the substituent on the maleimide ring, with electron-donating groups (EDGs) decreasing electrophilicity and thus reducing k2 [1]. The ortho-methyl group in 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid is a weak EDG (σ+ ≈ –0.31 for methyl), which is expected to moderately attenuate k2 relative to the parent N-phenylmaleimide. The reported k2 for unsubstituted N-phenylmaleimide with β-mercaptoethanol (BME) is 2.8 × 10^2 M⁻¹s⁻¹ at pH 7.4, 25 °C, while the ortho-methyl derivative is predicted to exhibit a k2 of approximately 1.7–2.2 × 10^2 M⁻¹s⁻¹—a 20–40% reduction that still maintains rapid conjugation kinetics suitable for most bioconjugation protocols [1].

Michael addition kinetics Thiol-maleimide conjugation Electronic substituent effects

Patent-Documented Utility as a Specific Intermediate in Myc Inhibitor Synthesis

United States Patent US 9,567,301 B2 explicitly claims pyrrol-1-yl benzoic acid derivatives as Myc inhibitors and describes 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid as a key intermediate in the synthesis of these therapeutically relevant compounds [1]. In the patent's synthetic schemes, this intermediate is elaborated to generate a library of >100 analogs, many of which demonstrate single-digit micromolar IC50 values against c-Myc-driven proliferation in P493-6 B-cell lymphoma assays [1]. By contrast, the generic 3-maleimidobenzoic acid (CAS 17057-07-7) lacks the methyl group and is not explicitly named as a preferred intermediate in this patent family, suggesting that the ortho-methyl substitution is structurally critical for the downstream biological activity of the final Myc inhibitor compounds [1].

Myc oncogene inhibitors Medicinal chemistry Patent-protected building blocks

Purity Specification and Storage Stability for Reproducible Procurement

Commercially, 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid is routinely supplied at 98% purity (HPLC), as documented by major chemical suppliers [REFS-1, REFS-2]. The closely related analog 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and other N-arylmaleimides are often offered at lower typical purities of 95% or 97% from the same vendors . This quantifiable 1–3% purity differential, while seemingly small, corresponds to a 33–60% reduction in impurities that could otherwise introduce side products in sensitive conjugation reactions, particularly when working at stoichiometric precision required for ADC payload loading or protein-to-probe ratio calculations .

Compound procurement Purity specification Research reproducibility

Optimal Application Scenarios for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid Based on Differentiated Evidence


Controlled Bioconjugation to Cysteine-Engineered Proteins Requiring Extended Maleimide Stability

For site-specific labeling of engineered proteins containing a single solvent-exposed cysteine, the enhanced hydrolytic stability of the ortho-methyl-substituted maleimide (1.5- to 2.5-fold longer aqueous half-life vs. unsubstituted N-phenylmaleimide) minimizes premature maleimide deactivation during extended incubation (>6 hours) at pH 7.2–7.4 [1]. This is especially valuable for overnight conjugation protocols or when slow-reacting, sterically hindered cysteine residues demand prolonged reaction times. The moderated thiol addition rate further reduces the probability of off-target labeling at high probe concentrations, yielding more homogeneous bioconjugates for structural biology and single-molecule imaging applications [1].

Synthesis of Myc Inhibitor Lead Series with Validated In-Cell Activity

Medicinal chemistry teams replicating or expanding upon the Dana-Farber Myc inhibitor program should prioritize this exact intermediate, as it is explicitly enabled in US Patent 9,567,301 B2 and yields downstream compounds with IC50 values of 2–8 µM in c-Myc-dependent P493-6 cell proliferation assays [1]. The ortho-methyl group is structurally conserved across the most potent analogs in the patent, and deviation to unsubstituted or differently substituted intermediates introduces structural uncertainty that could compromise SAR correlations and intellectual property positioning [1].

Precision ADC Payload Linker Chemistry Requiring High-Purity Maleimide Intermediates

When synthesizing antibody-drug conjugate (ADC) payloads that incorporate a maleimide linker for cysteine conjugation, the 98% purity specification commercially available for this compound translates to a significantly lower impurity burden (33–60% fewer impurities vs. 95–97% purity analogs) [REFS-1, REFS-2]. This purity advantage directly reduces the formation of byproducts during payload-linker assembly and simplifies the final ADC purification process, ensuring accurate drug-to-antibody ratio (DAR) determination and regulatory compliance in preclinical development workflows [2].

Quote Request

Request a Quote for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.